Cas no 1806496-91-2 (Methyl 3-methyl-5-(3-oxopropyl)benzoate)
Methyl 3-methyl-5-(3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-methyl-5-(3-oxopropyl)benzoate
-
- Inchi: 1S/C12H14O3/c1-9-6-10(4-3-5-13)8-11(7-9)12(14)15-2/h5-8H,3-4H2,1-2H3
- InChI Key: KGWTVEVLONSSQG-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C)C=C(C=1)CCC=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 225
- XLogP3: 1.8
- Topological Polar Surface Area: 43.4
Methyl 3-methyl-5-(3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009212-1g |
Methyl 3-methyl-5-(3-oxopropyl)benzoate |
1806496-91-2 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
Methyl 3-methyl-5-(3-oxopropyl)benzoate Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Methyl 3-methyl-5-(3-oxopropyl)benzoate
Methyl 3-methyl-5-(3-oxopropyl)benzoate (CAS No. 1806496-91-2): A Comprehensive Overview in Modern Chemical Research
Methyl 3-methyl-5-(3-oxopropyl)benzoate, identified by the CAS number 1806496-91-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various scientific domains. The detailed examination of its chemical properties, synthesis methods, and emerging research applications provides a comprehensive understanding of its value in contemporary chemical studies.
The structural composition of Methyl 3-methyl-5-(3-oxopropyl)benzoate encompasses a benzoate core substituted with a methyl group at the third position and an oxopropyl group at the fifth position. This unique arrangement contributes to its distinct physicochemical properties, making it a versatile candidate for further investigation. The benzoate moiety is well-known for its role in the synthesis of pharmaceuticals and fragrances, while the oxopropyl group introduces additional reactivity, enabling diverse chemical transformations.
In recent years, the compound has been explored for its pharmacological potential. Studies have indicated that derivatives of benzoic acid, including Methyl 3-methyl-5-(3-oxopropyl)benzoate, exhibit promising biological activities. Specifically, research has focused on their anti-inflammatory and analgesic properties. The presence of the oxopropyl group enhances the molecule's ability to interact with biological targets, making it a valuable scaffold for drug development. Furthermore, the methyl substitution at the third position influences the compound's metabolic stability, which is crucial for therapeutic applications.
The synthesis of Methyl 3-methyl-5-(3-oxopropyl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling have also been employed to optimize yield and purity. The development of efficient synthetic methodologies is essential for large-scale production and further functionalization of this compound.
Advancements in spectroscopic techniques have significantly enhanced the characterization of Methyl 3-methyl-5-(3-oxopropyl)benzoate. Nuclear magnetic resonance (NMR) spectroscopy, particularly carbon-13 NMR and proton NMR, provides detailed insights into the molecular structure and connectivity of atoms. Mass spectrometry (MS) is utilized to confirm molecular weight and fragmentation patterns, while infrared (IR) spectroscopy aids in identifying functional groups present in the molecule. These analytical methods collectively ensure the accurate identification and quantification of Methyl 3-methyl-5-(3-oxopropyl)benzoate in various formulations.
The compound's solubility profile and thermal stability are critical factors influencing its applicability in different fields. Methyl benzoates generally exhibit moderate solubility in organic solvents such as ethanol and dichloromethane but limited solubility in water. This characteristic makes them suitable for applications in solvent-based formulations and coatings. Additionally, thermal stability studies indicate that Methyl 3-methyl-5-(3-oxopropyl)benzoate remains stable under standard storage conditions but may degrade under extreme temperatures or acidic environments.
In industrial applications, Methyl 3-methyl-5-(3-oxopropyl)benzoate finds use as an intermediate in the production of specialty chemicals and polymers. Its reactivity allows for further functionalization, enabling the synthesis of more complex molecules with tailored properties. For instance, it can be used to introduce specific functional groups into polymer backbones, enhancing material performance for applications ranging from adhesives to advanced materials used in electronics.
The environmental impact of Methyl 3-methyl-5-(3-oxopropyl)benzoate is another area of growing interest. Biodegradability studies suggest that while it degrades slowly under natural conditions, proper disposal methods must be implemented to minimize environmental accumulation. Researchers are exploring greener synthetic routes that reduce waste and hazardous byproducts, aligning with sustainable chemistry principles.
Future research directions for Methyl 3-methyl-5-(3-oxopropyl)benzoate include exploring its role in medicinal chemistry and materials science. Novel derivatives are being designed to enhance bioavailability and therapeutic efficacy, while new applications in nanotechnology are being investigated due to its molecular structure's compatibility with nanomaterial fabrication. Collaborative efforts between academia and industry are expected to drive innovation and commercialization opportunities.
1806496-91-2 (Methyl 3-methyl-5-(3-oxopropyl)benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)